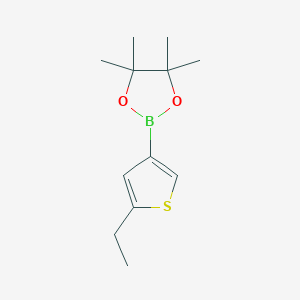
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TTBD, is a boronic acid derivative that has been widely used in various fields of scientific research. This compound has unique properties that make it a valuable tool in the synthesis of organic compounds and the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Material Development
Polymer Synthesis : The derivatives of thiophene, including the compound of interest, have been utilized in the development of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives. These materials exhibit a range of optical properties, high conductivity, and stability, making them suitable for electrochemical devices, electrode materials in capacitors, and static charge dissipation films (Groenendaal et al., 2000).
Catalysis : Research on palladium-catalyzed reactions has shown the use of related dioxaborolane compounds in the synthesis of 2-silylallylboronates from allenes, demonstrating their utility in regio- and stereoselective catalysis. This chemistry facilitates the synthesis of valuable homoallylic alcohols, highlighting the compound's role in complex organic synthesis (Kuo-Jui Chang et al., 2005).
Material Properties Enhancement : Studies have explored the structural and electrochemical properties of poly(3′,4′-ethylenedioxy-2,2′:5′,2″-terthiophene) synthesized by solid-state oxidative polymerization. These polymers exhibit good thermal stability, conductivity, and are promising for applications in energy storage devices (Tursun Abdiryim et al., 2010).
Electrochemical and Optical Characterization
- Electrochromic Materials : The derivatives of 3,4-ethylenedioxythiophene, a closely related compound, have been extensively studied for their electrochromic properties. Innovations in copolymer synthesis involving these derivatives have led to materials with significant electrochromic enhancements, such as high contrast ratios, fast switching times, and multicolor electrochromism (E. Tutuncu et al., 2019).
Engineering and Device Fabrication
Organic Electronics : The synthesis of electron transport materials leveraging dioxaborolane derivatives has been demonstrated to improve the performance of organic electronic devices. These materials serve as key intermediates in developing electron transport layers, highlighting their role in advancing organic semiconductor technology (Zha Xiangdong et al., 2017).
Thermoelectric Materials : Poly(3,4-ethylenedioxythiophene) and its derivatives are recognized for their potential in thermoelectric applications, with significant research dedicated to enhancing their thermoelectric performance. The advancements in this area suggest the possibility of using these materials in energy conversion devices (R. Yue & Jingkun Xu, 2012).
Eigenschaften
IUPAC Name |
2-(5-ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXQMXIFGBDGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

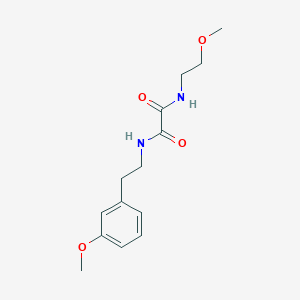
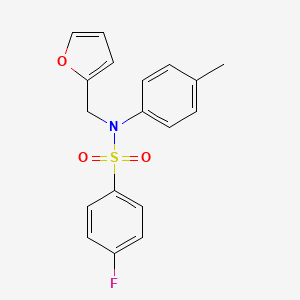

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)
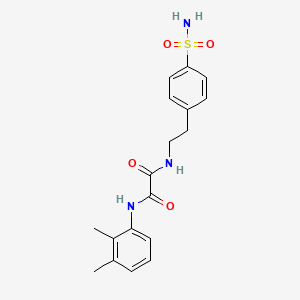
![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)
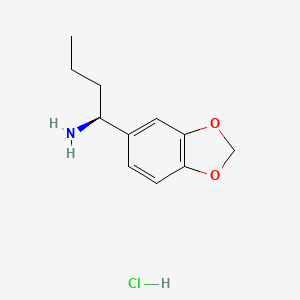
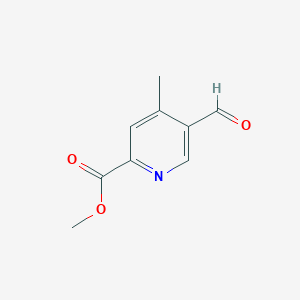
![5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2698877.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2698879.png)